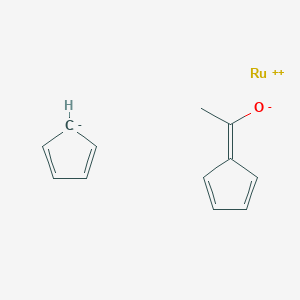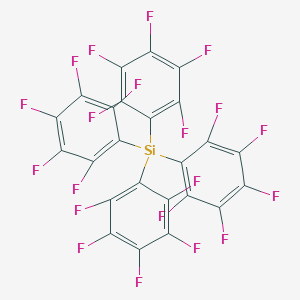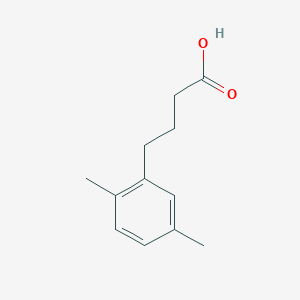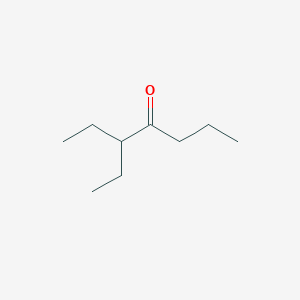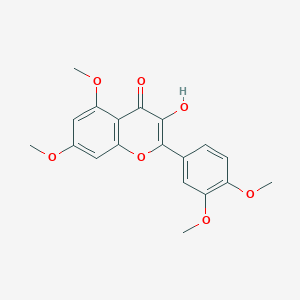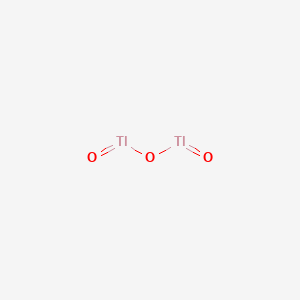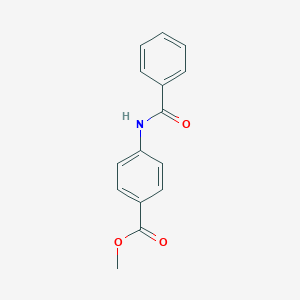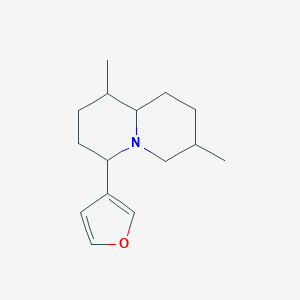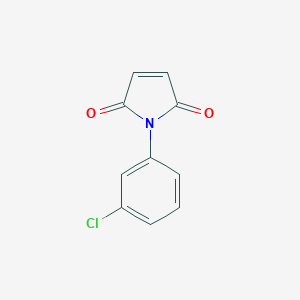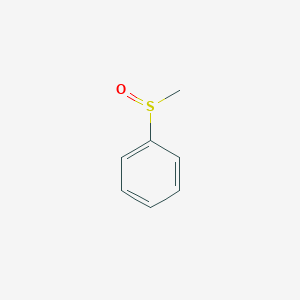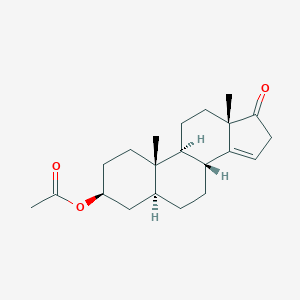![molecular formula C13H14O2 B073958 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-27-8](/img/structure/B73958.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, commonly known as TUTA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. TUTA has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
作用機序
TUTA exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, TUTA reduces the production of prostaglandins, thereby reducing inflammation. TUTA also has antioxidant properties, which may contribute to its therapeutic benefits.
生化学的および生理学的効果
TUTA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, TUTA has been shown to have anti-cancer properties. TUTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. TUTA has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using TUTA in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, TUTA does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using TUTA in lab experiments is its low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for the study of TUTA. One potential direction is the development of TUTA-based drugs for the treatment of inflammatory conditions, such as arthritis. Another potential direction is the study of TUTA in the context of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of TUTA and its potential as a therapeutic agent.
合成法
The synthesis of TUTA involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the preparation of the starting material, which is then subjected to a series of chemical reactions, including bromination, cyclization, and deprotection, to produce the final product. The yield of the synthesis process is dependent on various factors, including the quality of the starting material, the reaction conditions, and the expertise of the chemist.
科学的研究の応用
TUTA has been extensively studied in the field of medicinal chemistry due to its unique properties. One of the most promising applications of TUTA is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition has been shown to have therapeutic benefits in various inflammatory conditions. TUTA has also been studied for its potential in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
CAS番号 |
1207-27-8 |
|---|---|
製品名 |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
InChIキー |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
異性体SMILES |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
正規SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
同義語 |
Acetic acid (9-syn)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
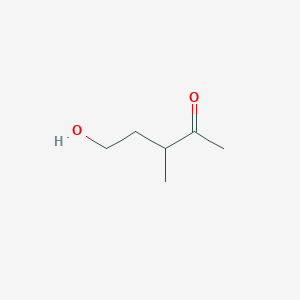
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
